molecular formula C21H20ClN3O2 B2753769 N-(4-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899750-41-5

N-(4-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2753769
CAS No.: 899750-41-5
M. Wt: 381.86
InChI Key: VHRNAKLJAFFDCM-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C21H20ClN3O2 and its molecular weight is 381.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds structurally related to N-(4-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide have been synthesized and characterized, revealing potential for diverse applications in scientific research. For instance, pyrazolo[1,5-a]pyrimidine derivatives were synthesized, showcasing the versatility of pyrazole derivatives in generating compounds with potential biological activities (Hassan et al., 2014).

Cytotoxicity and Antimycobacterial Activities

Several studies have evaluated the cytotoxicity and antimycobacterial activities of pyrazole and pyrazine derivatives. For instance, certain pyrazolo[3,4-b]pyridine derivatives were prepared and showed properties that may be relevant for antimicrobial applications (Quiroga et al., 1999). Additionally, N-phenylpyrazine-2-carboxamides demonstrated significant activity against Mycobacterium tuberculosis, indicating their potential in antimycobacterial research (Zítko et al., 2013).

Antifungal and Antibacterial Activities

Research on pyrazole derivatives also extends to their antifungal and antibacterial potentials. Novel pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives were designed, synthesized, and showed potent antitubercular and antibacterial activities, further highlighting the broad spectrum of biological activities these compounds may possess (Bodige et al., 2019).

Inhibitory Activities Against Cancer Cells

The synthesized pyrazole derivatives have been screened for their in vitro cytotoxic activity against cancer cell lines, suggesting their potential use in cancer research. For example, certain synthesized products displayed cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential application in developing anticancer agents (Hassan et al., 2014).

Properties

IUPAC Name

N-(4-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-27-18-10-4-15(5-11-18)20-19-3-2-12-24(19)13-14-25(20)21(26)23-17-8-6-16(22)7-9-17/h2-12,20H,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRNAKLJAFFDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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